molecular formula C19H23NO6 B11153204 6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11153204
M. Wt: 361.4 g/mol
InChI Key: JPPKPDUGZLBDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a coumarin-based acetamide derivative characterized by a 3,4-dimethyl-substituted coumarin core linked via an oxyacetyl spacer to a hexanoic acid moiety. The compound’s structure integrates a chromen-2-one (coumarin) scaffold, which is substituted at positions 3 and 4 with methyl groups, enhancing steric bulk and lipophilicity.

The synthesis of such compounds typically involves coupling reactions between activated coumarin-oxyacetic acid derivatives (e.g., acid chlorides) and hexanoic acid-containing amines under basic conditions, as exemplified in related syntheses (e.g., ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate in ) . The compound’s physicochemical properties, such as solubility and partition coefficients, are influenced by the methyl groups on the coumarin ring and the hexanoic acid tail, which balance hydrophobic and hydrophilic interactions.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-12-13(2)19(24)26-16-10-14(7-8-15(12)16)25-11-17(21)20-9-5-3-4-6-18(22)23/h7-8,10H,3-6,9,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

JPPKPDUGZLBDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps:

    Synthesis of the chromenone moiety: The chromenone core can be synthesized through the condensation of 3,4-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation.

    Formation of the acetylamino group: The chromenone derivative is then reacted with chloroacetyl chloride to introduce the acetyl group, followed by amination with hexanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl groups in the chromenone structure can yield reduced forms of the compound.

    Substitution: The acetylamino group can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the chromenone moiety.

    Reduction: Reduced forms of the chromenone structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility: The introduction of alkyl chains (e.g., butyl in , hexyl in ) enhances lipophilicity, which may improve cell membrane penetration but reduce aqueous solubility.

Steric and Electronic Effects: Methyl groups at positions 3 and 4 (baseline compound) provide moderate steric hindrance, which may influence binding to enzymes like cyclooxygenase or proteases .

Biological Activity :

  • Halogenated derivatives (e.g., chloro in ) are often associated with antimicrobial or anticancer properties due to their electron-withdrawing effects and ability to disrupt cellular processes.
  • Carboxylic acid termini (common across all analogs) enable salt formation or conjugation with biomolecules, enhancing bioavailability or enabling prodrug strategies .

Computational and Crystallographic Data

  • SHELX Refinement : Structural confirmation of similar compounds (e.g., ) relies on X-ray crystallography refined via SHELXL, ensuring accurate bond length and angle measurements .
  • ADME Predictions : In silico models (as in ) suggest moderate bioavailability for the baseline compound due to its balanced logP (~2.5), while hexyl-substituted derivatives may exhibit higher logP (>4), limiting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.